N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide - 38472-69-4

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

Catalog Number: EVT-2932669
CAS Number: 38472-69-4
Molecular Formula: C17H12ClNO3
Molecular Weight: 313.74
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid: This can be achieved by reacting 5-chlorosalicylaldehyde with diethyl malonate in the presence of a base like piperidine. []
  • Conversion to the acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl2). []
  • Amidation reaction: The final step involves reacting the acid chloride with benzylamine to obtain N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide. []
Molecular Structure Analysis

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is characterized by a planar coumarin core structure. The molecule exhibits intramolecular hydrogen bonding between the amide NH group and the carbonyl oxygen of the coumarin ring. This contributes to the planarity of the molecule and restricts the rotation of the amide group. []

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide is dependent on the specific application. Research has focused on its potential as an inhibitor of ecto-5'-nucleotidase (ecto-5'-NT, CD73), a membrane-bound metallophosphoesterase involved in the control of purinergic receptor signaling. [] The compound acts as a competitive inhibitor of ecto-5'-NT, preventing the enzyme from catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine. This inhibition can lead to an increase in extracellular adenosine levels, which in turn can modulate various physiological processes.

Applications

Inhibition of ecto-5'-nucleotidase:

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide has been identified as a potent inhibitor of ecto-5'-nucleotidase. [] This enzyme plays a crucial role in adenosine metabolism, converting AMP to adenosine. By inhibiting ecto-5'-nucleotidase, this compound can increase extracellular adenosine levels, which has therapeutic potential in various conditions, including:

6-Methyl-2-oxo-N-(quinolin-6-yl)-2H-chromene-3-carboxamide

Compound Description: This compound is a coumarin derivative that features a quinoline moiety attached to the carboxamide group. [] It exhibits intramolecular N—H⋯O and weak C—H⋯O hydrogen bonds, contributing to its near-planar structure. [] The crystal structure reveals supramolecular structures characterized by C—H⋯O hydrogen bonds and π–π interactions. []

Relevance: This compound shares the core structure of 2-oxo-2H-chromene-3-carboxamide with N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, differing primarily in the substituents on the coumarin ring and the nitrogen of the carboxamide. While the target compound has a benzyl group and a chlorine atom at the 6-position, this related compound features a quinoline group and a methyl group at the 6-position. []

Ethyl 6-Methyl-2-oxo-2H-chromene-3-carboxylate

Compound Description: This compound is an ethyl 2-oxo-2H-chromene-3-carboxylate derivative with a methyl group at the 6-position of the coumarin ring. [] It lacks an intramolecular N—H···O hydrogen bond, unlike 2-oxo-2H-chromene-3-carboxamides, resulting in greater rotational freedom of the carboxylate group. [] The crystal structure shows a s-cis arrangement of the ester carbonyl and the 2-oxo moieties, with a small dihedral angle between the coumarin core and the carboxylate group. []

Relevance: This compound demonstrates the structural variability within the 2-oxo-2H-chromene-3-carboxylates, a class closely related to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide. Both compounds share the core coumarin structure with a carboxyl group at the 3-position, but differ in the substitution at the 6-position and the presence of an amide group in the target compound. []

6-chloro-2-oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxylic acid amide

Compound Description: This compound is a competitive inhibitor of ecto-5'-nucleotidase (ecto-5'-NT, CD73), an enzyme involved in purinergic signaling. [] With an IC(50) value of 1.90 μM, it exhibits drug-like properties and is structurally distinct from known ecto-5'-NT inhibitors. [] Notably, this compound is uncharged at physiological pH, unlike nucleotide- or anthraquinone-derived antagonists. []

Relevance: This compound is structurally similar to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, sharing the 6-chloro-2-oxo-2H-chromene-3-carboxamide core. The key difference lies in the substitution at the amide nitrogen, where the related compound features a 4-sulfamoylphenyl group instead of a benzyl group. []

N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide

Compound Description: This compound is a coumarin-3-carboxamide-N-morpholine hybrid designed as a cholinesterase inhibitor. [] It displays potent acetylcholinesterase (AChE) inhibitory activity, being 1.78 times more active than rivastigmine. [] Its inhibitory activity against butyrylcholinesterase (BuChE) is moderate to weak. [] Kinetic and docking studies suggest that this compound can bind to both the catalytic active site and the peripheral anionic site of AChE. []

6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide

Compound Description: This coumarin-3-carboxamide-N-morpholine hybrid acts as a cholinesterase inhibitor. [] It exhibits moderate anti-BuChE activity, comparable to rivastigmine, while its AChE inhibitory activity is less pronounced. []

Relevance: This compound, similar to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, falls under the coumarin-3-carboxamide category. The key structural differences are the presence of a bromine atom at the 6-position and a morpholine-containing ethyl chain attached to the amide nitrogen, as opposed to the benzyl group and chlorine substituent in the target compound. []

(3'R,4'S,5'R)-N-[(3R,6S)-6-carbamoyltetrahydro-2H-pyran-3-yl]-6''-chloro-4'-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2''-oxo-1'',2''-dihydrodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indole]-5'-carboxamide

Compound Description: This complex dispiro pyrrolidine derivative demonstrates potent Mdm2 inhibitory activity. [, , ] Consequently, it exhibits anti-tumor activity. [, ] Various crystal forms of this compound, including its hydrochloride, methanesulfonate, and ethanesulfonate salts, have been characterized. [, ]

Relevance: Although this compound shares the carboxamide functionality with N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, it belongs to a distinct chemical class. Its inclusion in this list highlights the broader context of exploring diverse chemical scaffolds, including spirocyclic compounds, for developing novel therapeutics. This compound's potent anti-tumor activity through Mdm2 inhibition contrasts with the antiviral and anti-HIV activity exhibited by some compounds related to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide. [, , ]

N-(1-azabicyclo[2.2.2]oct-3-yl)-6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide hydrochloride (Y-25130)

Compound Description: This compound is a potent and selective antagonist of the 5-HT3 receptor. [, , , , , , ] It exhibits various pharmacological effects, including inhibition of the von Bezold-Jarisch reflex [, ], reduction of β-amyloid protein-induced neurotoxicity [], and modulation of spinal dorsal horn interneuron responses. [] Y-25130 has been studied in various models, including the rat cerebral cortex, isolated rabbit heart, and isolated guinea pig ileum. [] Its activity has been compared to other 5-HT3 receptor antagonists like ondansetron, granisetron, and zacopride. [, ]

Relevance: While structurally distinct from N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, Y-25130 is included here due to its shared exploration as a potential therapeutic agent, albeit targeting a different biological target. It underscores the importance of investigating diverse chemical structures for developing new drugs with varying pharmacological profiles. [, , , , , , , ]

6-chloro-N-[2-(diethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide

Compound Description: This molecule has been identified as a potential inhibitor of acetylcholinesterase (AChE), making it a possible candidate for the treatment of Alzheimer's disease. [] It exhibits a significantly lower binding free energy (-214.40 kJ/mol) compared to known AChE inhibitors like Tacrine and Galantamine. []

Relevance: This compound is structurally similar to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide, both containing the 6-chloro-4-oxo-4H-chromene-2-carboxamide core. The key difference lies in the substituent on the amide nitrogen, where the related compound has a 2-(diethylamino)-2-phenylethyl group instead of a benzyl group. []

N-(5,6-dihydropyridin-1(2H)-yl)-4-oxo-4H-chromene-2-carboxamide derivatives

Compound Description: These compounds, incorporating both chromone and tetrahydropyridine (THP) moieties, were synthesized as potential anticancer and anti-inflammatory agents. [] One derivative, N-(4-tert-butyl-5,6-dihydropyridin-1(2H)-yl)-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide, showed promising cytotoxicity against MDA-MB-231 breast cancer cells. []

Relevance: These derivatives highlight the exploration of structural modifications within the 4-oxo-4H-chromene-2-carboxamide scaffold, similar to N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide. The presence of the dihydropyridinyl group instead of the benzyl group in the target compound allows for investigation of different biological activities and potential therapeutic applications. []

Properties

CAS Number

38472-69-4

Product Name

N-benzyl-6-chloro-2-oxo-2H-chromene-3-carboxamide

IUPAC Name

N-benzyl-6-chloro-2-oxochromene-3-carboxamide

Molecular Formula

C17H12ClNO3

Molecular Weight

313.74

InChI

InChI=1S/C17H12ClNO3/c18-13-6-7-15-12(8-13)9-14(17(21)22-15)16(20)19-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI Key

NDWZVYBKPDTNKY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.